Cas no 1187928-16-0 (5-Iodo-2,3-dihydro-1H-indole Hydrochloride)

5-Iodo-2,3-dihydro-1H-indole Hydrochloride ist eine chemische Verbindung mit einer Indol-Grundstruktur, die durch eine Iod-Substitution in Position 5 und eine Hydrochlorid-Salzformation charakterisiert ist. Diese Verbindung zeichnet sich durch hohe Reinheit und Stabilität aus, was sie zu einem wertvollen Baustein in der organischen Synthese macht. Aufgrund der reaktiven Iod-Gruppe eignet sie sich besonders für Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Sonogashira-Kupplungen, und ermöglicht so die gezielte Modifikation komplexer Moleküle. Die Hydrochlorid-Form verbessert die Löslichkeit in polaren Lösungsmitteln und erleichtert die Handhabung im Labor. Diese Eigenschaften machen die Verbindung zu einem vielseitigen Zwischenprodukt in der pharmazeutischen Forschung und Wirkstoffentwicklung.
5-Iodo-2,3-dihydro-1H-indole Hydrochloride structure
1187928-16-0 structure
Product Name:5-Iodo-2,3-dihydro-1H-indole Hydrochloride
CAS-Nr.:1187928-16-0
MF:C8H9ClIN
MW:281.521233320236
MDL:MFCD08752589
CID:3168019
PubChem ID:53408294
Update Time:2025-11-01

5-Iodo-2,3-dihydro-1H-indole Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Iodoindoline hydrochloride
    • 5-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
    • C8H8IN.HCl
    • 3234AJ
    • SB31187
    • 1187928-16-0
    • 5-iodo-2,3-dihydro-1H-indole;hydrochloride
    • CS-0120216
    • MFCD08752589
    • 5-Iodoindolinehydrochloride
    • 5-Iodo-2,3-dihydro-1H-indole Hydrochloride
    • MDL: MFCD08752589
    • Inchi: 1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
    • InChI-Schlüssel: YPAWBLVTZISSIU-UHFFFAOYSA-N
    • Lächelt: IC1C=CC2=C(C=1)CCN2.Cl

Berechnete Eigenschaften

  • Genaue Masse: 280.94682 g/mol
  • Monoisotopenmasse: 280.94682 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 126
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 12
  • Molekulargewicht: 281.52

5-Iodo-2,3-dihydro-1H-indole Hydrochloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-1g
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
1g
3375.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-5g
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
5g
13483.87CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-500mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
500mg
2111.63CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-250mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
250mg
1484.07CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-100mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
100mg
1161.82CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0138S-50mg
5-Iodo-2,3-dihydro-1H-indole hydrochloride
1187928-16-0 97%
50mg
992.21CNY 2021-05-08
TRC
I737405-10mg
5-Iodo-2,3-dihydro-1H-indole Hydrochloride
1187928-16-0
10mg
$ 50.00 2022-06-04
TRC
I737405-50mg
5-Iodo-2,3-dihydro-1H-indole Hydrochloride
1187928-16-0
50mg
$ 95.00 2022-06-04
TRC
I737405-100mg
5-Iodo-2,3-dihydro-1H-indole Hydrochloride
1187928-16-0
100mg
$ 135.00 2022-06-04
Alichem
A199008192-1g
5-Iodoindoline hydrochloride
1187928-16-0 95%
1g
$400.00 2023-09-04

Weitere Informationen zu 5-Iodo-2,3-dihydro-1H-indole Hydrochloride

5-Iodo-2,3-dihydro-1H-indole Hydrochloride (CAS No. 1187928-16-0): A Promising Compound in Modern Pharmaceutical Research

5-Iodo-2,3-dihydro-1H-indole Hydrochloride is a chemically synthesized derivative of indole, characterized by its unique molecular structure and functional groups. The compound's CAS No. 1187928-16-0 identifies it as a specific chemical entity with potential applications in pharmaceutical and biochemical research. The core scaffold of this molecule, the indole ring, is a well-known heterocyclic compound with diverse biological activities, making it a focal point in drug discovery efforts. The presence of an iodine atom at the 5-position and the hydrochloride salt form further modulate its physicochemical properties, enabling tailored interactions with biological targets.

Recent advances in medicinal chemistry have highlighted the significance of indole derivatives in the development of therapeutic agents. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that iodinated indole compounds exhibit enhanced metabolic stability and improved cell permeability, attributes critical for drug efficacy. The 5-Iodo-2,3-dihydro-1H-indole Hydrochloride molecule, in particular, has shown promising potential in modulating signaling pathways associated with inflammation and neurodegenerative diseases. Its structural similarity to known pharmacological agents, such as serotonin receptor ligands, suggests a possible mechanism of action involving G-protein coupled receptor (GPCR) interactions.

From a synthetic perspective, the hydrochloride salt form of this compound offers advantages in solubility and formulation compatibility. A 2024 report in Bioorganic & Medicinal Chemistry Letters described a novel asymmetric synthesis method to produce 5-Iodo-2,3-dihydro-1H-indole Hydrochloride with high stereoselectivity, addressing challenges in the preparation of chiral indole derivatives. This synthetic approach, which employs catalytic hydrogenation and selective iodination, has been validated through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, ensuring the molecular integrity of the final product.

Current research on 5-Iodo-2,3-dihydro-1H-indole Hydrochloride is expanding into its potential applications in neuropharmacology. A 2023 preclinical study in Neuropharmacology explored its role in modulating the 5-HT2A receptor, a key target in the treatment of schizophrenia and depression. The compound demonstrated dose-dependent antagonistic effects in in vitro assays, suggesting its potential as a lead molecule for antipsychotic drug development. Additionally, its ability to cross the blood-brain barrier (BBB) was confirmed through in vivo permeability studies, a critical factor for central nervous system (CNS) drug delivery.

Another area of interest is the indole ring's interaction with oxidative stress pathways. A 2024 study in Free Radical Biology and Medicine reported that 5-Iodo-2,3-dihydro-1H-indole Hydrochloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes. This property could position the compound as a candidate for therapeutic interventions in conditions such as ischemia-reperfusion injury and neurodegenerative disorders. The mechanism of action appears to involve the stabilization of cellular redox balance through the modulation of Nrf2 signaling pathways.

From a pharmacokinetic standpoint, the hydrochloride salt form of this compound has been evaluated for its dissolution behavior and bioavailability. A 2023 pharmacokinetic study in Drug Metabolism and Disposition revealed that 5-Iodo-2,3-dihydro-1H-indole Hydrochloride exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2 hours of administration. Its metabolic profile, as determined by mass spectrometry, suggests minimal hepatic metabolism, which may reduce the risk of drug-drug interactions in clinical settings.

Comparative studies with other indole derivatives have further underscored the unique properties of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride. For example, a 2024 comparative analysis in European Journal of Medicinal Chemistry highlighted its superior binding affinity for the 5-HT2B receptor compared to structurally related compounds. This selectivity may offer therapeutic advantages in targeting specific receptor subtypes while minimizing off-target effects, a critical consideration in the design of next-generation therapeutics.

Challenges remain in optimizing the therapeutic potential of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride. For instance, its solubility in aqueous solutions is still a topic of investigation, as it may affect its formulation for oral administration. A 2024 study in Pharmaceutical Research explored the use of co-solvents and surfactants to enhance its dissolution rate, with promising results in in vitro models. These findings suggest that further chemical modifications could improve its pharmacological profile for specific applications.

Overall, 5-Iodo-2,3-dihydro-1H-indole Hydrochloride represents a compelling candidate in the field of pharmaceutical research. Its structural features, combined with recent advances in synthetic chemistry and pharmacological evaluation, position it as a potential therapeutic agent for a range of diseases. Ongoing studies are likely to refine its applications, with a focus on maximizing its efficacy while minimizing potential side effects. As research in this area progresses, the compound may emerge as a key player in the development of novel drugs for neurological and inflammatory conditions.

For researchers and pharmaceutical developers, the CAS No. 1187928-16-0 provides a unique identifier for this compound, facilitating its integration into drug discovery pipelines. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications, ensuring that the full potential of 5-Iodo-2,3-dihydro-1H-indole Hydrochloride is realized in the treatment of complex diseases.

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